N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide is an organic compound that features a benzamide core substituted with a furan ring and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzoic acid, furan-3-ylmethanol, and 2-methoxyethylamine.
Activation of Benzoic Acid: The 2,5-dimethylbenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acyl chloride is then reacted with 2-methoxyethylamine to form the intermediate N-(2-methoxyethyl)-2,5-dimethylbenzamide.
Furan Substitution: Finally, the intermediate is reacted with furan-3-ylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho to the amide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF) complex.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzylamine.
Substitution: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The furan ring and methoxyethyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-2,5-dimethylbenzamide
- N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide is unique due to the specific positioning of the furan ring and the methoxyethyl group, which can influence its chemical reactivity and biological activity. The presence of the furan ring can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its thiophene or benzene analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-13-4-5-14(2)16(10-13)17(19)18(7-9-20-3)11-15-6-8-21-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVYNMVPQELQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCOC)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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